REACTION_CXSMILES
|
[OH:1][N:2]=[C:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:4]#[N:5].CN(C)C1C=CC=CC=1.[C:21]([OH:25])([CH3:24])([CH3:23])[CH3:22].[C:26](Cl)(Cl)=[O:27]>C1C=CC=CC=1.O.N1C=CC=CC=1>[C:21]([O:25][C:26]([O:1][N:2]=[C:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:4]#[N:5])=[O:27])([CH3:24])([CH3:23])[CH3:22]
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
ON=C(C#N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
an insoluble material was filtered off
|
Type
|
WASH
|
Details
|
washed with 1N hydrochloric acid, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a sodium bicarbonate aqueous solution and water, and dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off and to the residue
|
Type
|
ADDITION
|
Details
|
were added n-hexane
|
Type
|
FILTRATION
|
Details
|
An insoluble material was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
Methanol was added to the residue
|
Type
|
FILTRATION
|
Details
|
The precipitates were collected by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 28.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |